molecular formula C6H13NO4 B10777306 4,6-Dideoxy-4-amino-alpha-D-glucose

4,6-Dideoxy-4-amino-alpha-D-glucose

Cat. No. B10777306
M. Wt: 163.17 g/mol
InChI Key: RJKBJEZZABBYBA-DVKNGEFBSA-N
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Description

4,6-Dideoxy-4-Amino-Alpha-D-Glucose is a derivative of glucose where the hydroxyl groups at positions 4 and 6 are replaced by an amino group and a hydrogen atom, respectively. . It is a significant intermediate in the biosynthesis of various natural products and has applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dideoxy-4-Amino-Alpha-D-Glucose typically involves the selective reduction of glucose derivatives. One common method is the reduction of 4,6-dideoxy-4-nitroglucose, followed by catalytic hydrogenation to replace the nitro group with an amino group . The reaction conditions often include the use of hydrogen gas and a palladium catalyst under mild temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve enzymatic methods, where specific enzymes catalyze the conversion of glucose derivatives to the desired compound. These methods are advantageous due to their specificity and mild reaction conditions, which minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

4,6-Dideoxy-4-Amino-Alpha-D-Glucose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Dideoxy-4-Amino-Alpha-D-Glucose has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dideoxy-4-Amino-Alpha-D-Glucose involves its interaction with specific enzymes and molecular targets. For example, it can inhibit glycosyltransferases, enzymes responsible for the transfer of sugar moieties to various substrates. This inhibition can disrupt the biosynthesis of essential polysaccharides in bacterial cell walls, leading to antibacterial effects . The compound may also interact with other enzymes involved in carbohydrate metabolism, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group allows for various chemical modifications, making it a versatile intermediate in synthetic chemistry. Additionally, its ability to inhibit glycosyltransferases distinguishes it from other glucose derivatives, providing unique applications in medicinal chemistry .

properties

Molecular Formula

C6H13NO4

Molecular Weight

163.17 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-5-amino-6-methyloxane-2,3,4-triol

InChI

InChI=1S/C6H13NO4/c1-2-3(7)4(8)5(9)6(10)11-2/h2-6,8-10H,7H2,1H3/t2-,3-,4+,5-,6+/m1/s1

InChI Key

RJKBJEZZABBYBA-DVKNGEFBSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)N

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)N

Origin of Product

United States

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